molecular formula C12H19N5 B11743906 [(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11743906
M. Wt: 233.31 g/mol
InChI Key: UYZGHTMKLFTMHZ-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings substituted with methyl and propyl groups, connected through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The two pyrazole rings are then coupled using a methylene bridge, which can be achieved through a condensation reaction with formaldehyde or other methylene donors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrazoles.

    Substitution Products: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine

    Pharmacology: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound may be investigated for similar therapeutic applications.

    Biochemical Research: It can be used as a probe to study enzyme activities or as a scaffold for the design of enzyme inhibitors.

Industry

    Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.

    Chemical Manufacturing: It can serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
  • [(1-methyl-1H-pyrazol-4-yl)methyl][(1-butyl-1H-pyrazol-3-yl)methyl]amine
  • [(1-methyl-1H-pyrazol-4-yl)methyl][(1-phenyl-1H-pyrazol-3-yl)methyl]amine

Uniqueness

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both methyl and propyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with molecular targets and different applications compared to its analogs.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-3-5-17-6-4-12(15-17)9-13-7-11-8-14-16(2)10-11/h4,6,8,10,13H,3,5,7,9H2,1-2H3

InChI Key

UYZGHTMKLFTMHZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CN(N=C2)C

Origin of Product

United States

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